![molecular formula C16H14ClFN2O B2476001 1-(2-chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole CAS No. 637745-53-0](/img/structure/B2476001.png)
1-(2-chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole
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Description
1-(2-chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that has been extensively studied for its various biological activities.
Scientific Research Applications
Chemoenzymatic Synthesis and Antiviral Activity
Benzimidazole derivatives, including those modified with fluorine substituents, have been explored for their antiviral properties. A study by Kharitonova et al. (2016) focused on the chemoenzymatic synthesis of modified benzimidazoles and their evaluation against herpes simplex virus type 1. This research demonstrates the potential of benzimidazole compounds in antiviral therapies, although the specific derivative was not directly mentioned, the methodologies and related structures provide insight into the compound's potential application in antiviral research (Kharitonova et al., 2016).
Antimicrobial and Antifungal Activities
Research into benzimidazole derivatives has also shown promising antimicrobial and antifungal activities. Salahuddin et al. (2017) synthesized and characterized benzimidazole derivatives that exhibited significant activity against various bacteria and fungi. This study highlights the potential utility of benzimidazole compounds in developing new antimicrobial agents, suggesting a broad spectrum of activity that could extend to derivatives like "1-(2-chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole" (Salahuddin et al., 2017).
Inhibition of Enterovirus Replication
Another study by De Palma et al. (2008) on a thiazolobenzimidazole derivative, although not the exact compound , demonstrated its ability to inhibit the replication of several enteroviruses. This suggests the potential application of benzimidazole derivatives in the treatment or prevention of diseases caused by enteroviruses (De Palma et al., 2008).
Interaction with DNA
Zhang et al. (2014) explored new benzimidazole derivatives for their ability to interact with calf thymus DNA. This interaction suggests a mechanism by which these compounds could exert antimicrobial activity, by intercalating into DNA and potentially blocking replication (Zhang et al., 2014).
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-(methoxymethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c1-21-10-16-19-14-7-2-3-8-15(14)20(16)9-11-12(17)5-4-6-13(11)18/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBYJRYOUJILAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole |
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